molecular formula C27H37ClFN3O12 B130783 Mosapride citrate dihydrate CAS No. 156925-25-6

Mosapride citrate dihydrate

Numéro de catalogue B130783
Numéro CAS: 156925-25-6
Poids moléculaire: 650 g/mol
Clé InChI: KVKIQHMTGSGTFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mosapride citrate dihydrate is a selective 5-HT4 receptor agonist . It is used as a gastroprokinetic , and is found effective against chronic gastritis, functional dyspepsia, and gastro-oesophageal reflux disease . It is also useful in treating many other symptoms associated with gastrointestinal disorders .


Synthesis Analysis

The synthesis of Mosapride citrate dihydrate involves the preparation of a co-grinding mixture of Mosapride citrate (MC) together with L-HPC as a hydrophilic excipient to improve the solubility of MC . The co-grinding mixture is then used to prepare a dual-release dry suspension of Mosapride citrate (DRDS-MC) via a wet granulation method .


Molecular Structure Analysis

The molecular formula of Mosapride citrate dihydrate is C27H37ClFN3O12 . The chemical structure includes a 4-Amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl) benzamide (citrate dihydrate) component .


Chemical Reactions Analysis

The preparation of Mosapride citrate dihydrate involves a reaction where 68.8 g of Mosapride Base is added to 205 mL of ethanol and dissolved under reflux for 30 minutes. Then, 34.4 g of anhydrous citric acid is dissolved in 410 mL of purified water, added dropwise, and 10 mg of Mosapride citric acid dihydrate seed is added while maintaining the temperature at 70 to 75°C, followed by stirring for 30 minutes to prepare a reaction product .


Physical And Chemical Properties Analysis

The molecular weight of Mosapride citrate dihydrate is 650.0 g/mol . The solubility of Mosapride citrate dihydrate was improved by changing its physicochemical properties through the preparation of pharmacosomes .

Applications De Recherche Scientifique

Application in Gastroenterology

Scientific Field

Gastroenterology

Summary of the Application

Mosapride citrate dihydrate is found effective against chronic gastritis, functional dyspepsia, and gastro-oesophageal reflux disease. It is useful in treating many other symptoms associated with gastrointestinal disorders .

Methods of Application

Mosapride citrate dihydrate is known to improve digestive motility .

Results or Outcomes

The drug has been found to be effective in treating various gastrointestinal disorders .

Application in Postoperative Recovery

Scientific Field

Surgery

Summary of the Application

Mosapride citrate dihydrate has been studied for its effects on intestinal recovery following gastrectomy .

Methods of Application

In a double-blind randomized trial, patients who were scheduled for laparoscopic or robotic gastrectomy for gastric cancer were randomly assigned to either a control (placebo) or experimental (mosapride citrate) group, with drugs administered on postoperative days 1–5 .

Results or Outcomes

The study found that Mosapride citrate does not benefit the recovery of intestinal motility after minimally invasive gastrectomy in patients with gastric cancer. Therefore, routine postoperative use of mosapride citrate is not recommended in such patients .

Application in Drug Delivery

Scientific Field

Pharmaceutics

Summary of the Application

Mosapride citrate dihydrate has been used to develop sustained release matrix tablets .

Methods of Application

Matrix tablets of mosapride citrate dihydrate with two different viscosity grades of hydroxypropyl methylcellulose were prepared by dry granulation and direct compression method and evaluated .

Results or Outcomes

The study concluded that once daily sustain release matrix tablet of mosapride citrate dihydrate having short half life, was found to exert a satisfactory sustained release profile which may provide an improved bioavailability, increased therapeutic efficacy and patient compliance .

Application in Postoperative Ileus Prevention

Summary of the Application

Mosapride citrate dihydrate is used as both preventive and curative measures for postoperative ileus . It stimulates 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract, thereby promoting bowel motility .

Methods of Application

The drug is administered as part of the enhanced recovery after surgery (ERAS) protocol to prevent postoperative ileus following abdominal surgery .

Results or Outcomes

A recent study reported that mosapride significantly reduced flatus and defecation time in patients who underwent laparoscopic colectomy .

Application in Neurogenesis Promotion

Scientific Field

Neurology

Summary of the Application

Mosapride citrate dihydrate promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders .

Methods of Application

The neurogenesis is due to mosapride’s effect on the 5-HT4 receptor where it acts as an agonist .

Results or Outcomes

The drug’s effect on the 5-HT4 receptor and its role in promoting neurogenesis in the gastrointestinal tract could be beneficial in treating certain bowel disorders .

Application in Anti-Inflammatory Effects

Scientific Field

Immunology

Summary of the Application

In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .

Methods of Application

Mosapride acts on α7 nicotinic acetylcholine receptors and consequently suppresses the inflammatory response of macrophages, which is another major pathogenic mechanism of ileus development .

Results or Outcomes

The anti-inflammatory effects of mosapride may contribute to its therapeutic effects in the treatment of gastrointestinal disorders .

Application in Drug Delivery Systems

Summary of the Application

Mosapride citrate dihydrate has been used to develop 3D-printed floating tablets for drug delivery .

Methods of Application

Mosapride citrate dihydrate co-crystals with enhanced solubility were incorporated into 3D-printed floating tablets .

Results or Outcomes

The study aimed to enhance the solubility of Mosapride citrate dihydrate and improve its delivery through the development of 3D-printed floating tablets .

Safety And Hazards

When handling Mosapride citrate dihydrate, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place . It is also advised to avoid contact with skin and eyes, avoid formation of dust and aerosols .

Orientations Futures

Mosapride is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM) . It has been investigated for the treatment and diagnostic of Constipation, Type 2 Diabetes, Functional Dyspepsia, Functional Constipation, and Epigastric Pain Syndrome, among others .

Propriétés

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIQHMTGSGTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClFN3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979874
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapride citrate dihydrate

CAS RN

636582-62-2, 156925-25-6
Record name Mosapride citrate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mosapride citrate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOSAPRIDE CITRATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride citrate dihydrate
Reactant of Route 2
Mosapride citrate dihydrate
Reactant of Route 3
Mosapride citrate dihydrate
Reactant of Route 4
Mosapride citrate dihydrate
Reactant of Route 5
Mosapride citrate dihydrate
Reactant of Route 6
Mosapride citrate dihydrate

Citations

For This Compound
70
Citations
SC Jagdale, AR Chabukswar… - Research Journal of …, 2009 - indianjournals.com
… In the present investigation, Mosapride Citrate Dihydrate orodispersible tablets were prepared with different concentrations of three selected superdisintegrants. microcrystalline …
Number of citations: 3 www.indianjournals.com
S PIMPLE, P MAURYA, A JOSHI, M SALUNKE… - Asian J Pharm Clin …, 2015 - Citeseer
Objective: The main objective of the present study was to formulate a fixed dose combination of chirally pure S (-) pantoprazole and mosapride citrate tablets. Since no systematic …
Number of citations: 3 citeseerx.ist.psu.edu
RN Rao, D Nagaraju, SN Alvi, SB Bhirud - Journal of pharmaceutical and …, 2004 - Elsevier
An isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method for determination and evaluation of purity of mosapride citrate in bulk drugs and …
Number of citations: 22 www.sciencedirect.com
VA Sawant, P Jayprabha, VS Shende… - Research Journal of …, 2009 - indianjournals.com
… Mosapride citrate dihydrate matrix tablets were prepared by … First the compacts of Mosapride citrate dihydrate (74.86%) … The remaining quantity of Mosapride citrate dihydrate (23.14 %) …
Number of citations: 5 www.indianjournals.com
A Tanushree - 2012 - repository-tnmgrmu.ac.in
… expected to reduce the frequency of administration and decrease the dose – dependent side effects associated with repeated administration of conventional mosapride citrate dihydrate …
Number of citations: 3 repository-tnmgrmu.ac.in
RS Sura, S Pavani - World J. Pharm, 2014 - wjpr.s3.ap-south-1.amazonaws.com
… citrate dihydrate, mixture of mosapride citrate dihydrate with HPMC K100M,HPMC K4M polymers and mixture of mosapride citrate dihydrate, HPMC K100M,HPMC K4M with. …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
KS Kumaran, SY Manjunath… - Asian Journal of …, 2010 - asiapharmaceutics.info
Floating beads are often used for controlled drug release as they have a gastroretentive property without affecting the gastric emptying rate. In the present study mosapride-controlled …
Number of citations: 6 asiapharmaceutics.info
S Shitole, M Gurjar, G Bal, A Pawar… - Journal of Chemical …, 2015 - researchgate.net
S (-) Pantoprazole and Mosapride Citrate are used in combined dosage form for treating various gastrointestinal disorders, particularly for hyperacidity which is frequently associated …
Number of citations: 0 www.researchgate.net
G Manasa, N Anusha - International journal of pharmacy and …, 2012 - scholar.archive.org
… About 25 mg of Pantoprazole sodium and 9.5 mg of Mosapride citrate dihydrate working standards were weighed accurately and each was transferred in to a separate 50mL volumetric …
Number of citations: 10 scholar.archive.org
Y Keto, T Hirata, Y Takemoto… - …, 2012 - Wiley Online Library
Background Gastroduodenal acidification has been reported to aggravate upper abdominal discomfort and pain that are symptoms suffered by functional dyspepsia (FD) patients. …
Number of citations: 19 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.